molecular formula C26H22O8 B4713308 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B4713308
M. Wt: 462.4 g/mol
InChI Key: YJJMOFPYFLEQPT-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that combines a chromenone core with a trimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Esterification: The chromenone derivative is then esterified with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the chromenone core can yield dihydro derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the process.

    Material Science: Its unique structural properties make it suitable for use in organic electronics and photonics.

Biology and Medicine:

    Anticancer Agents: The compound has shown potential in inhibiting cancer cell proliferation by targeting specific enzymes and pathways.

    Antimicrobial Activity: It exhibits activity against a range of bacterial and fungal pathogens, making it a candidate for new antimicrobial agents.

Industry:

    Pharmaceuticals: Used as an intermediate in the synthesis of more complex drug molecules.

    Agriculture: Potential use as a pesticide due to its bioactivity.

Mechanism of Action

The compound exerts its effects primarily through interaction with cellular enzymes and receptors. For instance, it can inhibit tubulin polymerization, disrupting cell division in cancer cells. It may also interact with microbial enzymes, leading to the inhibition of pathogen growth.

Molecular Targets and Pathways:

    Tubulin: Inhibition of microtubule formation.

    Enzymes: Inhibition of key enzymes in microbial and cancer cell metabolism.

Comparison with Similar Compounds

    4-Hydroxycoumarin Derivatives: Similar in structure but differ in the substitution pattern, affecting their bioactivity.

    Trimethoxyphenyl Compounds: Share the trimethoxyphenyl moiety but differ in the core structure, leading to variations in their pharmacological profiles.

Uniqueness: 4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate stands out due to its combined chromenone and trimethoxybenzoate structure, which imparts unique electronic and steric properties, enhancing its reactivity and bioactivity compared to other similar compounds.

Properties

IUPAC Name

[4-(4-methoxyphenyl)-2-oxochromen-7-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O8/c1-29-17-7-5-15(6-8-17)20-14-24(27)34-21-13-18(9-10-19(20)21)33-26(28)16-11-22(30-2)25(32-4)23(12-16)31-3/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJMOFPYFLEQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
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4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
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4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
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4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
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4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
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4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

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